2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]acetohydrazide
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Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a sulfanyl linkage, and an aceto-hydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Chlorophenyl Methyl Sulfanyl Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then treated with a base to yield the chlorophenyl methyl sulfanyl compound.
Condensation with Acetohydrazide: The chlorophenyl methyl sulfanyl intermediate is then reacted with acetohydrazide under acidic or basic conditions to form the desired hydrazide compound.
Final Condensation: The final step involves the condensation of the hydrazide with 4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfanyl and hydrazide groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N,N-DIMETHYLETHANAMINE
- **2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N,N-DIETHYLETHANAMINE
Uniqueness
Compared to similar compounds, 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE features a unique combination of functional groups that enhance its reactivity and potential applications. The presence of the piperidinyl and hydrazide moieties provides additional sites for chemical modification and biological interaction, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H26ClN3O3S |
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Molecular Weight |
460.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H26ClN3O3S/c24-21-7-3-2-6-19(21)16-31-17-22(28)26-25-14-18-8-10-20(11-9-18)30-15-23(29)27-12-4-1-5-13-27/h2-3,6-11,14H,1,4-5,12-13,15-17H2,(H,26,28)/b25-14+ |
InChI Key |
UWEQXNODDXOEBD-AFUMVMLFSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3Cl |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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